Cas no 1806070-75-6 (Methyl 4-chloro-3-cyano-2-mercaptophenylacetate)

Methyl 4-chloro-3-cyano-2-mercaptophenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 4-chloro-3-cyano-2-mercaptophenylacetate
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- インチ: 1S/C10H8ClNO2S/c1-14-9(13)4-6-2-3-8(11)7(5-12)10(6)15/h2-3,15H,4H2,1H3
- InChIKey: LEVFICSVQBLARD-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1C#N)S)CC(=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 288
- トポロジー分子極性表面積: 51.1
- 疎水性パラメータ計算基準値(XlogP): 2.2
Methyl 4-chloro-3-cyano-2-mercaptophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014005643-1g |
Methyl 4-chloro-3-cyano-2-mercaptophenylacetate |
1806070-75-6 | 97% | 1g |
1,504.90 USD | 2021-06-22 |
Methyl 4-chloro-3-cyano-2-mercaptophenylacetate 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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3. Back matter
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Methyl 4-chloro-3-cyano-2-mercaptophenylacetateに関する追加情報
Recent Advances in the Study of Methyl 4-chloro-3-cyano-2-mercaptophenylacetate (CAS: 1806070-75-6)
The compound Methyl 4-chloro-3-cyano-2-mercaptophenylacetate (CAS: 1806070-75-6) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by its chloro, cyano, and mercapto functional groups, serves as a versatile building block in medicinal chemistry and drug discovery. Recent studies have explored its role as a precursor in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing novel thiazole derivatives with potent inhibitory activity against bacterial DNA gyrase. The researchers utilized Methyl 4-chloro-3-cyano-2-mercaptophenylacetate as a key intermediate in a multi-step synthesis pathway, ultimately producing compounds with significant activity against drug-resistant Staphylococcus aureus strains. The presence of both electron-withdrawing (cyano and chloro) and electron-donating (mercapto) groups in the molecule was found to be crucial for maintaining the desired biological activity in the final products.
In the field of anticancer drug development, a recent patent application (WO2023056321) disclosed the use of derivatives synthesized from Methyl 4-chloro-3-cyano-2-mercaptophenylacetate as potential kinase inhibitors. The structural flexibility of this compound allows for various modifications at the phenyl ring, enabling the creation of diverse molecular scaffolds. Preliminary in vitro studies showed promising activity against several cancer cell lines, particularly in cases where traditional kinase inhibitors have shown limited efficacy due to resistance mechanisms.
From a synthetic chemistry perspective, advances have been made in optimizing the production process of Methyl 4-chloro-3-cyano-2-mercaptophenylacetate. A 2024 publication in Organic Process Research & Development described an improved, scalable synthesis route with higher yields (up to 78%) and reduced environmental impact through the use of greener solvents and catalysts. This development is particularly significant as it addresses previous challenges in large-scale production while maintaining the compound's high purity required for pharmaceutical applications.
Ongoing research is exploring the compound's potential in other therapeutic areas, including its use as a building block for developing antiviral agents. Preliminary computational studies suggest that derivatives of Methyl 4-chloro-3-cyano-2-mercaptophenylacetate may exhibit binding affinity to viral proteases, though experimental validation is still underway. The compound's unique combination of functional groups makes it particularly interesting for structure-activity relationship studies in this context.
In conclusion, Methyl 4-chloro-3-cyano-2-mercaptophenylacetate (CAS: 1806070-75-6) continues to be a valuable chemical entity in pharmaceutical research, with recent studies expanding its applications across multiple therapeutic areas. The compound's versatility as a synthetic intermediate, combined with ongoing improvements in its production process, positions it as an important tool in modern drug discovery efforts. Future research directions are likely to focus on further exploring its structure-activity relationships and developing more efficient synthetic methodologies.
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